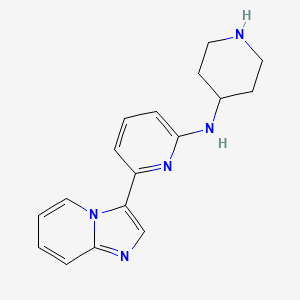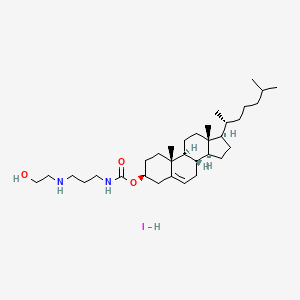
Gypenoside L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gypenoside L is a natural inhibitor of proliferation of liver and esophageal cancer cells by inducing senescence.
Applications De Recherche Scientifique
Metabolic Syndrome and Gut Microbiota
Gypenosides, including Gypenoside L derivatives, have shown promising results in metabolic syndrome management. For instance, 2α-OH-protopanoxadiol (GP2), a metabolite of gypenosides, demonstrated effectiveness in protecting mice from obesity induced by a high-fat diet and improving glucose tolerance. This is achieved through the modulation of gut microbiota, resulting in improved intestinal L-cell function and the regulation of bile salt hydrolase enzymatic activity (Xie et al., 2020).
Cognitive Enhancement
Gypenoside LXXIV (G-74), a major constituent of Gynostemma pentaphyllum, was found to reverse memory impairment in scopolamine-treated mice. This suggests its potential in improving learning deficits, a promising avenue for cognitive enhancement research (Joh, Yang, & Kim, 2010).
Anticancer Properties
Gypenoside L and its isomers have exhibited significant activity against cancer cells. Notably, they induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting mitochondrial membrane potential and reactive oxygen species generation. Gypenoside L specifically has shown to block A549 lung cancer cells in the G0/G1 phase, indicating its potential as a multi-target chemopreventive agent (Xing et al., 2018).
Immunomodulatory Effects
Gypenosides have been noted to enhance splenic lymphocyte transformation and DNA synthesis in mice, suggesting an immunomodulatory role. This includes the potentiation of DNA polymerase II activity, indicating a regulatory effect on lymphocyte transformation and DNA synthesis (Liao et al., 1995).
Anti-inflammatory Activity
Gypenosides from Gynostemma pentaphyllum showed anti-inflammatory effects by suppressing nitric oxide synthesis in murine macrophages. This is achieved by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression, elucidating a mechanism by which gypenosides may exert therapeutic effects in inflammation-related conditions (Aktan et al., 2003).
Neuroprotective Effects
Gypenosides have demonstrated neuroprotective effects, particularly in alleviating neuroinflammation in depressive-like animals. This includes reversing depressive behavior and inhibiting microglia and NF-κB signaling in the hippocampus, suggesting its potential in treating depressive disorders (Dong et al., 2018).
Propriétés
Nom du produit |
Gypenoside L |
|---|---|
Formule moléculaire |
C40H68O14 |
Poids moléculaire |
772.97 |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10S,12R,13S,14R,17S)-2,12-dihydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-8,10,14-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
InChI |
InChI=1S/C40H68O14/c1-19(2)8-7-11-40(6,50)21-10-13-39(5)28(21)22(43)15-27-37(3)16-23(44)24(14-20(37)9-12-38(27,39)4)51-36-34(32(48)30(46)26(18-42)53-36)54-35-33(49)31(47)29(45)25(17-41)52-35/h8,20-36,41-50H,7,9-18H2,1-6H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+/m1/s1 |
Clé InChI |
CSSWZAJSCZGGQX-DCTBPNCOSA-N |
SMILES |
O[C@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)C[C@]4(C)[C@@]5([H])C[C@@H](O)[C@@]6([H])[C@@H]([C@](CC/C=C(C)\C)(O)C)CC[C@@]6(C)[C@]5(C)CC[C@]4([H])C3)O[C@H](CO)[C@@H](O)[C@@H]2O)O[C@H](CO)[C@@H](O)[C@@H]1O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Gypenoside L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
